EP1 Receptor Selectivity Profile: 47-Fold Window Over EP2 vs. Broader Spectrum of Next-Generation Antagonists
SC 51089 exhibits a Ki of 1.3 μM for the EP1 receptor, with a selectivity window of 47-fold over EP2 (Ki = 61.1 μM) and 13-fold over EP3 (Ki = 17.5 μM) [1]. In contrast, the more potent analog SC-51322 (Ki = 13.8 nM) shows a less well-defined selectivity profile in published recombinant assays, while the ultra-high affinity antagonist ONO-8711 (Ki = 0.6 nM for human EP1) demonstrates over 1000-fold selectivity over other EP receptors . SC 51089's intermediate selectivity and affinity provide a distinct pharmacological signature that is less likely to cause complete receptor silencing or off-target effects at typical in vivo doses.
| Evidence Dimension | Binding Affinity (Ki) for EP1, EP2, EP3 Receptors |
|---|---|
| Target Compound Data | EP1 Ki = 1.3 μM; EP2 Ki = 61.1 μM; EP3 Ki = 17.5 μM |
| Comparator Or Baseline | SC-51322: EP1 Ki = 13.8 nM ; ONO-8711: EP1 Ki = 0.6 nM (human), >1000-fold selectivity ; SC-19220: EP1 IC50 = 6.7 μM |
| Quantified Difference | SC 51089 EP1 affinity is ~100-fold lower than SC-51322 and ~2000-fold lower than ONO-8711. It is ~5-fold more potent than the first-generation antagonist SC-19220. |
| Conditions | Radioligand binding assays using recombinant human prostanoid receptors expressed in HEK 293 cells [1]. |
Why This Matters
This intermediate potency and selectivity profile make SC 51089 a valuable tool for studies where partial EP1 blockade is desired to avoid compensatory pathway activation or complete receptor silencing.
- [1] Abramovitz M, Adam M, Boie Y, et al. The utilization of recombinant prostanoid receptors to determine the affinities and selectivities of prostaglandins and related analogs. Biochim Biophys Acta. 2000;1483(2):285-293. PMID: 10634944. View Source
